molecular formula C16H12FN3OS2 B2461255 N-(3-fluorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864856-03-1

N-(3-fluorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2461255
M. Wt: 345.41
InChI Key: JBHIXFCUIFAREQ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Anticancer Activity

N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines. Derivatives showed potent cytotoxic results against breast cancer, demonstrating the potential of these compounds in anticancer research (Sraa Abu-Melha, 2021).

Antibacterial Evaluation

New N-phenylacetamide derivatives containing 4-arylthiazole moieties were designed, synthesized, and evaluated for their in vitro antibacterial activities against various bacterial strains. These compounds exhibited promising antibacterial properties, indicating their potential as leads in the design of new antibacterial agents (Hui Lu et al., 2020).

Enzyme Inhibition and Pharmacological Evaluation

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized and evaluated as glutaminase inhibitors. These compounds showed similar potency and better solubility compared to BPTES, attenuating the growth of human lymphoma cells in vitro and in a mouse xenograft model, showcasing their potential as therapeutic agents in cancer treatment (K. Shukla et al., 2012).

Antimicrobial Agents

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity, highlighting their potential as antimicrobial agents (K. Sunder et al., 2013).

Optoelectronic Properties

Research into thiazole-based polythiophenes for their optoelectronic properties indicates the potential application of these compounds in materials science, particularly in developing conducting polymers with specific optical and electronic characteristics (P. Camurlu & N. Guven, 2015).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and might not apply to all compounds.


properties

IUPAC Name

N-(3-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS2/c17-12-7-4-8-13(9-12)18-14(21)10-22-16-19-15(20-23-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHIXFCUIFAREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

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